Doxapram N-Oxide is a derivative of doxapram, which is a short-acting respiratory stimulant used primarily to treat acute respiratory insufficiency, particularly in patients with chronic obstructive pulmonary disease. Doxapram works by stimulating the respiratory center in the brain and activating peripheral chemoreceptors, thus enhancing breathing efficiency. The compound has been clinically utilized since the 1960s and is recognized for its rapid onset of action and short duration .
Doxapram N-Oxide falls under the category of organic compounds known as diphenylmethanes, characterized by the presence of two phenyl groups attached to a methane moiety. This classification places it within a broader category of aromatic compounds, specifically benzene and its derivatives . The chemical structure of doxapram N-Oxide includes an N-oxide functional group, which is significant for its biological activity and solubility properties .
The synthesis of Doxapram N-Oxide typically involves the oxidation of doxapram. Various methods have been reported for this transformation:
Technical details regarding the reaction conditions, such as temperature ranges (often between 0 °C to 45 °C) and reaction times (from half an hour to several hours), are critical for optimizing yield and purity .
Doxapram N-Oxide has a molecular formula that reflects its structural features. The compound's molecular structure can be represented as follows:
The presence of the N-oxide group introduces unique electronic properties that affect its reactivity and interaction with biological targets. The structural representation indicates that the nitrogen atom is bonded to an oxygen atom with a formal positive charge, which influences its pharmacological profile .
Doxapram N-Oxide is involved in various chemical reactions that are essential for its functionality:
These reactions often utilize reagents such as hydrogen peroxide or other mild oxidants under controlled conditions to ensure selectivity and yield.
The mechanism of action for Doxapram N-Oxide is closely related to that of its parent compound, doxapram. It primarily acts as a central respiratory stimulant:
This mechanism results in improved ventilation and oxygenation in patients experiencing respiratory depression .
Doxapram N-Oxide exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
Doxapram N-Oxide finds applications primarily in medicinal chemistry due to its role as a respiratory stimulant. Its potential uses include:
The ongoing exploration of N-oxide functionalities continues to expand its relevance in drug development and biomedical applications .
Doxapram N-Oxide (systematic IUPAC name: 1-ethyl-4-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one) is an oxidative metabolite and degradation product of the respiratory stimulant doxapram hydrochloride (C₂₄H₃₀N₂O₂·HCl) [1] [7]. Its molecular formula (C₂₄H₃₀N₂O₃) reflects the addition of an oxygen atom to the morpholine nitrogen of the parent compound, increasing its molecular weight from 378.52 g/mol (doxapram free base) to 394.51 g/mol [2] [9]. The structural transformation occurs specifically at the tertiary amine moiety of the morpholine ring, converting it into a polar N-oxide group. This modification significantly alters physicochemical properties, including:
Table 1: Structural and Physicochemical Comparison
Property | Doxapram HCl | Doxapram N-Oxide |
---|---|---|
Molecular Formula | C₂₄H₃₁ClN₂O₂ | C₂₄H₃₀N₂O₃ |
Molecular Weight (g/mol) | 414.98 | 394.51 |
Nitrogen Centers | 2 (tertiary amine, lactam) | 2 (N-oxide, lactam) |
Key Functional Groups | Morpholine, 2-pyrrolidinone | Morpholine N-oxide, 2-pyrrolidinone |
SMILES Notation | CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl | CCN1CC(CC[N+]2([O-])CCOCC2)C(C1=O)(c3ccccc3)c4ccccc4 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7